Ac-Gly-Leu-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(10(15)16)12-9(14)5-11-7(3)13/h6,8H,4-5H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t8-/m0/s1 |
InChI Key |
QXMNNNAFUOZTQZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C |
Pictograms |
Irritant |
sequence |
GL |
Origin of Product |
United States |
Biochemical Interactions and Enzymatic Studies of Ac Gly Leu Oh and Glycyl Leucyl Motifs
Interactions with Proteases and Peptidases
The Gly-Leu peptide bond is a frequent target for cleavage by numerous proteolytic enzymes. Its presence within a peptide sequence often confers susceptibility to hydrolysis by metalloproteases and serine proteases, making it a valuable tool for studying enzyme activity and specificity.
Substrate Specificity for Thermolysin and Bacterial Proteases (e.g., Bacillus subtilis neutral protease, Pseudomonas aeruginosa elastase)
The Gly-Leu motif is a well-established recognition site for the zinc-containing metalloprotease thermolysin and several other bacterial neutral proteases. Thermolysin preferentially hydrolyzes peptide bonds on the N-terminal side of large hydrophobic amino acid residues, making the Gly-Leu linkage an ideal cleavage site. nih.gov Synthetic peptides incorporating this motif, such as N-[3-(2-Furyl)acryloyl]-Gly-Leu-NH₂ (FA-Gly-Leu-NH₂) and FA-Gly-Leu-Ala-OH, serve as effective substrates for assaying the activity of thermolysin, neutral protease from Bacillus subtilis, and elastase from Pseudomonas aeruginosa. biosynth.comresearchgate.netmdpi.comtandfonline.commdpi.com
The kinetic parameters of these substrates can be influenced by pH and the surrounding amino acid sequence. mdpi.com For instance, the specificity of thermolysin is affected by residues on both the N-terminal and C-terminal sides of the scissile bond. nih.gov The hydrophobic S1' subsite of thermolysin-like proteases is a major determinant of substrate specificity, and studies have shown that the wild-type pocket is optimally shaped for binding leucine (B10760876) side chains at the P1' position. pnas.org
A key substrate used in these studies is Abz-Ala-Gly-Leu-Ala-Nba, which upon cleavage by P. aeruginosa elastase, results in a significant increase in fluorescence, enabling a sensitive rate assay for the enzyme. embopress.orgpnas.org The specific activity of purified P. aeruginosa elastase has been determined using the substrate aminobenzoyl-Ala-Gly-Leu-Ala-p-nitrobenzamide. pnas.orgresearchgate.net
| Enzyme | Source Organism | Substrate Containing Gly-Leu Motif | Reference |
|---|---|---|---|
| Thermolysin | Bacillus thermoproteolyticus | FA-Gly-Leu-NH₂, FA-Gly-Leu-Ala-OH | biosynth.comresearchgate.netmdpi.com |
| Neutral Protease | Bacillus subtilis | FA-Gly-Leu-NH₂ | researchgate.nettandfonline.commdpi.com |
| Elastase (LasB) | Pseudomonas aeruginosa | FA-Gly-Leu-Ala-OH, Abz-Ala-Gly-Leu-Ala-Nba | biosynth.comembopress.orgpnas.org |
Interactions with Serine Proteases: Substrate and Inhibitor Properties
The Gly-Leu motif is also recognized by certain serine proteases. For example, a cysteine-dependent serine protease isolated from dormant spores of Bacillus cereus has been shown to hydrolyze the chromogenic substrate Z-Gly-Gly-Leu-pNA. researchgate.net Furthermore, rat mast cell protease I (RMCP I), a chymotrypsin-like serine protease, demonstrates a propensity to hydrolyze peptide bonds involving leucine, such as Leu-Xaa. frontiersin.org Some micropeptins, which are cyclic peptides, can inhibit chymotrypsin-type serine proteases when a lipophilic amino acid like leucine is present in their structure. mdpi.com
In addition to serving as substrates, some Gly-Leu containing peptides exhibit inhibitory properties. Z-Gly-Leu-OH has been described as a synthetic peptide that can act as an irreversible inhibitor of serine proteases by binding to the enzyme's active site. biosynth.com
Fluorogenic Substrates for Proteolytic Activity Analysis (e.g., MeRho-Lys-Gly-Leu(Ac), MeRho-Arg-Gly-Leu(Ac))
Fluorogenic assays are a cornerstone of enzyme kinetics, and peptides containing the Gly-Leu motif are frequently employed in the design of sensitive fluorogenic substrates. In these substrates, a fluorophore and a quencher are positioned on opposite sides of a protease-specific cleavage site. Upon enzymatic hydrolysis of the peptide bond, the fluorophore is released from the quencher's influence, resulting in a measurable increase in fluorescence.
Specifically, the tripeptides MeRho-Lys-Gly-Leu(Ac) and MeRho-Arg-Gly-Leu(Ac) have been synthesized and utilized as fluorogenic probes to analyze the activity of the serine protease trypsin. nih.govbiosynth.comtandfonline.comasm.orgnih.gov The Gly-Leu(Ac) sequence was chosen based on trypsin's substrate specificity. researchgate.net Trypsin cleaves the peptide bond, releasing the MeRho (rhodamine) fluorophore and causing a "turn-on" fluorescence signal. biosynth.com The rate of fluorescence increase is directly proportional to the proteolytic activity of the enzyme. mdpi.com These substrates have proven to be rapid, precise, and reproducible tools for studying enzyme activity and the effects of chemical modifications. nih.govbiosynth.com
Substrate Properties for Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor Converting Enzyme (TACE)
The Gly-Leu bond is a canonical cleavage site for many members of the Matrix Metalloproteinase (MMP) family and the related ADAM (A Disintegrin and Metalloproteinase) family, including Tumor Necrosis Factor Converting Enzyme (TACE, also known as ADAM17). mdpi.com These enzymes are crucial in tissue remodeling, cell signaling, and disease processes like cancer and arthritis.
Fluorescence Resonance Energy Transfer (FRET) peptides are widely used to measure the activity of these enzymes. A common design involves a fluorophore, such as Mca ((7-Methoxycoumarin-4-yl)acetyl), and a quencher, like Dpa (N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl), flanking a cleavage site. Several specific fluorogenic substrates that incorporate a cleavable Gly-Leu bond have been developed:
MMP Substrate III : This FRET peptide contains an MMP-cleavable Gly-Leu bond with EDANS/Dabcyl as the fluorophore/quencher pair. It is a sensitive substrate for MMP-1, MMP-2, MMP-3, and MMP-9.
FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) : This substrate is an improved version of earlier MMP substrates, showing increased specificity constants (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and MMP-14. It is also a particularly useful substrate for TACE. mdpi.com
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ : This is another effective fluorogenic substrate for a range of MMPs and can also be used to measure the activity of Cathepsins D and E.
The cleavage of the Gly-Leu bond in these substrates by MMPs or TACE separates the fluorophore and quencher, leading to an increase in fluorescence that allows for the quantification of enzymatic activity. mdpi.com
| Substrate Name/Sequence | Enzymes Cleaved | Fluorophore/Quencher Pair | Reference |
|---|---|---|---|
| MMP Substrate III | MMP-1, MMP-2, MMP-3, MMP-9 | EDANS/Dabcyl | |
| FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) | MMP-1, MMP-8, MMP-13, MMP-14, TACE | Mca/Dpa | mdpi.com |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMPs, Cathepsin D, Cathepsin E | Mca/Dpa | |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap-(Dnp)-Ala-Arg-NH₂ | MMPs (e.g., Exiguolysin) | Mca/Dnp |
Enzyme Inhibition Mechanisms
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They can act through various mechanisms, including competitive, non-competitive, and irreversible inhibition. Peptides containing the Gly-Leu motif are integral to several potent enzyme inhibitors, particularly for metalloproteases.
The primary mechanism of inhibition for metalloproteases like thermolysin involves competitive inhibition, where the inhibitor vies with the substrate for the active site. biosynth.com Potent inhibitors are often designed as transition-state analogues. For thermolysin, highly effective inhibitors have been developed by combining a peptide sequence that fits the enzyme's specificity with a functional group that chelates the essential zinc ion in the active site.
A notable example is the peptide hydroxamic acid Z-Gly-L-Leu-NHOH . This compound is a remarkably strong competitive inhibitor of thermolysin, with a reported Ki value of 13 μM. nih.gov The inhibitory action stems from the hydroxamic acid moiety (-NHOH) coordinating with the zinc atom at the catalytic site. nih.gov Similarly, other peptide derivatives with zinc-chelating functions, such as phosphoramidates (e.g., P-Leu-NH₂) and mercaptoacetyl groups, are also powerful competitive inhibitors of thermolysin and P. aeruginosa elastase. biosynth.com The peptide backbone, including the Gly-Leu sequence, ensures proper positioning of the chelating group within the active site for effective inhibition. nih.gov
For serine proteases, a different mechanism has been suggested. Z-Gly-Leu-OH is reported to act as an irreversible inhibitor, meaning it forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity. biosynth.com
Role in Protein Binding and Interaction Mechanisms
The Gly-Leu motif plays a significant role in mediating protein interactions, extending beyond the enzyme-substrate relationships discussed previously. The physicochemical properties of glycine (B1666218) (small, flexible) and leucine (hydrophobic, bulky) allow this motif to participate in diverse binding events.
In the context of enzyme binding, the hydrophobic side chain of leucine is critical for interaction with hydrophobic pockets (subsites) within the enzyme's active site, as seen with thermolysin. nih.govpnas.org The flexibility imparted by the adjacent glycine residue can facilitate the optimal positioning of the leucine side chain for strong binding.
More broadly, Gly-Leu motifs are found within larger consensus sequences that mediate protein-protein interactions. For example, the sequence Arg-Glu-Gly-Leu-Glu has been identified as a potential iron-binding motif in some proteins. The Leu-Leu-Ala-Gly-Cys sequence is a consensus motif found in the signal sequence of most bacterial lipoproteins. researchgate.net Additionally, the combination of glycine and leucine residues can contribute to the formation of secondary structures like α-helices and β-sheets, which are fundamental to protein architecture and function. The Gly-Leu-His motif can act as a coordination site for metal ions like Cu2+, which can be crucial for the biological activity of certain antimicrobial peptides. tandfonline.com
Applications in Biochemical Assays and Functional Analysis
The dipeptide motif Glycyl-Leucine (Gly-Leu), often in its N-terminally acetylated form (Ac-Gly-Leu-OH), serves as a valuable tool in biochemical research for assays and the functional analysis of enzymes. The acetylation of the N-terminus is a common strategy thought to improve the stability of peptides in both in vitro and in vivo assays echelon-inc.com.
Peptides incorporating the Gly-Leu sequence are utilized in peptide screening, a research method that employs large collections of peptides, often in an immunoassay format, to identify active sequences. chemsrc.commedchemexpress.commedchemexpress.com This screening is instrumental for studying protein-protein interactions, conducting functional analyses of proteins, and for epitope screening, particularly within the field of drug discovery and development. chemsrc.commedchemexpress.commedchemexpress.com
A specific application is seen in the design of fluorogenic substrates for protease activity assays. For instance, a fluorogenic tripeptide probe, MeRho-Lys-Gly-Leu(Ac), was synthesized to serve as a lysine-specific substrate for the enzyme trypsin. mdpi.com In this system, the Gly-Leu(Ac) sequence forms a crucial part of the substrate that is recognized and cleaved by the enzyme. mdpi.com The proteolytic cleavage of the peptide releases the fluorophore (MeRho), leading to a detectable increase in fluorescence. mdpi.com This type of assay allows for the kinetic study of enzymatic activity and can be used to determine the extent and chemoselectivity of chemical modifications on specific amino acids like lysine (B10760008). mdpi.com The sensitivity of such assays can be dependent on the concentration of the enzyme, with stable kinetic fluorescence being observed at specific trypsin concentrations. mdpi.com
| Assay Type | Peptide Substrate Example | Enzyme Studied | Purpose |
| Fluorogenic Protease Assay | MeRho-Lys-Gly-Leu(Ac) | Trypsin | To measure proteolytic activity and assess chemical modification of lysine. mdpi.com |
| Peptide Screening | Polypeptide libraries | Various proteins | To identify protein interactions, conduct functional analysis, and screen for epitopes. chemsrc.commedchemexpress.commedchemexpress.com |
Mimicry and Recognition of Glycyl-Leucyl Motifs in Enzymatic Reactions
The Glycyl-Leucyl (Gly-Leu) dipeptide motif is a key recognition sequence for several enzymes. Its specific structure allows for precise interactions within enzyme active sites, but research has also shown that other, non-canonical sequences can mimic this motif, leading to unexpected enzymatic reactions.
Enzymatic ligation reactions often rely on specific N-terminal recognition sequences. However, studies have revealed that internal amino acid sequences can sometimes mimic these terminal motifs. Specifically, an internal lysine residue adjacent to a leucine residue (Lys-Leu) has been found to effectively mimic the conventional N-terminal Glycine-Leucine substrate in certain enzymatic processes. dntb.gov.ua This mimicry allows enzymes that typically target N-terminal Gly-Leu sequences to recognize and act upon proteins containing this internal Lys-Leu motif. dntb.gov.ua
OaAEP1, an asparaginyl ligase from the plant Oldenlandia affinis, is a peptide ligase that catalyzes the formation of amide bonds. rsc.org The catalytic mechanism involves the cleavage of a recognition sequence at the C-terminus of a protein to form a thioester intermediate with the enzyme. rsc.org This intermediate then undergoes nucleophilic attack by the N-terminal amine of a second substrate, resulting in the formation of a new peptide bond. rsc.org
The specificity of OaAEP1 is crucial for its function. While the enzyme recognizes a C-terminal NGL (Asn-Gly-Leu) motif in the first substrate, the second substrate's N-terminal sequence is also important for efficient ligation. rsc.org The Gly-Leu dipeptide is one of the most effective N-terminal sequences for the second substrate. rsc.org The enzyme's specificity at the P1' position (the first residue of the incoming nucleophile) favors large hydrophobic residues like Leucine, while the P2' position is effectively filled by Glycine. rsc.org This results in the efficient formation of a new NGL-containing ligation product. rsc.org
Engineered variants of OaAEP1, such as OaAEP1-C247A, have been developed to enhance catalytic activity and relax substrate specificity. rsc.orgcardiff.ac.uk Further studies have shown that OaAEP1 can catalyze direct isopeptide ligation by recognizing an internal 2,3-diaminopropionic acid (Dap) residue adjacent to a Leucine, a motif that mimics the canonical N-terminal Gly-Leu substrate. researchgate.net
| Enzyme | Recognition Motif | Mimicking Sequence | Application |
| Various Ligases | N-terminal Glycine-Leucine | Internal Lysine-Leucine | Protein Ligation dntb.gov.ua |
| OaAEP1 | N-terminal Glycine-Leucine (in second substrate) | Internal Dap-Leucine | Protein Ligation, Isopeptide Cyclization rsc.orgresearchgate.net |
Internal Lysine-Leucine Sequences Mimicking Canonical N-Terminal Glycine-Leucine Substrates
Contribution of Glycyl-Leucyl Residues to Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.gov Inhibition of ACE is a primary strategy for treating hypertension. nih.gov Peptides derived from natural food sources have been identified as potent ACE inhibitors, and the amino acid composition of these peptides is critical to their inhibitory activity.
The Glycyl-Leucyl (Gly-Leu) motif, particularly the Leucine residue, plays a significant role in the ACE-inhibitory capacity of peptides. ACE preferentially cleaves dipeptides from the C-terminus of its substrate, angiotensin I, and shows a preference for substrates with hydrophobic amino acids at the C-terminus. nih.gov Leucine, with its hydrophobic isobutyl side chain, is one of the amino acids that contributes significantly to the binding and inhibitory potential of peptides. nih.govcsic.es The presence of hydrophobic amino acid residues at the C-terminus of a peptide inhibitor is considered an important factor for its ACE inhibition. nih.gov
| Peptide Source | Peptide Sequence Example | Inhibition Type | Key Finding |
| Rapeseed Protein | LY (Leu-Tyr) | Competitive | Strong binding to ACE molecule. plos.org |
| Black Tea | Peptide IV (sequence not specified) | Uncompetitive | Low IC50 value (121.11 µmol/L), stable docking with ACE. nih.gov |
| Tub Gurnard Skin | Various peptides | Not specified | Activity related to peptide hydrophobicity and C-terminal residues. csic.es |
Molecular and Structural Characterization of Ac Gly Leu Oh and Its Derivatives
Conformational Analysis and Secondary Structure Studies
The flexibility of the peptide backbone allows Ac-Gly-Leu-OH to adopt various conformations in solution. These structures are often transient and exist in a dynamic equilibrium. Advanced spectroscopic techniques are essential to probe these conformational ensembles and identify predominant secondary structural elements like β-turns.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive method for determining the three-dimensional structure of peptides in solution. researchgate.netias.ac.in It provides information on the chemical environment of individual atoms. For peptides, key NMR parameters such as chemical shifts (δ), nuclear Overhauser effects (NOEs), and temperature coefficients of amide protons (dδ/dT) reveal details about backbone torsion angles (phi, ψ), hydrogen bonding patterns, and solvent exposure. researchgate.netias.ac.in In flexible peptides like this compound, NMR analysis can characterize the ensemble of conformers present at equilibrium. researchgate.net
Circular Dichroism (CD) spectroscopy is another vital tool used to investigate the secondary structure of peptides and proteins. gla.ac.ukutexas.edu This technique measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, including the peptide backbone. gla.ac.uk The resulting CD spectrum provides a signature for different types of secondary structures. bris.ac.uk For instance, a CD spectrum with a negative maximum around 203 nm and a positive shoulder near 220 nm can be indicative of a 3₁₀-helical or turn-like conformation. acs.org The real strength of CD lies in analyzing structural changes resulting from perturbations like temperature or ligand binding. utexas.edu
A β-turn is a secondary structure element involving four amino acid residues where the peptide chain folds back on itself by nearly 180 degrees. While this compound is a dipeptide, its acetylated N-terminus can act as the first carbonyl group (i=0) in a potential turn-like structure. Studies on model peptides have shown that N-terminal acetylation can promote the formation of intramolecular hydrogen bonds, which are crucial for stabilizing turn conformations. nih.govrsc.org For example, in the designed peptidomimetic Ac-Aib-AzGly-NH₂, a β-I turn is stabilized by a hydrogen bond between the acetyl carbonyl and the terminal amide proton. nih.gov The propensity of a sequence to form a β-turn is influenced by the conformational preferences of the constituent amino acids. universiteitleiden.nl The combination of a flexible glycine (B1666218) residue and a bulkier leucine (B10760876) residue in this compound could allow it to sample conformations that resemble the initial stages of β-turn formation.
High hydrostatic pressure (HHP) is a thermodynamic parameter that can influence the conformational equilibrium of proteins and peptides. nih.gov Applying pressure typically shifts the equilibrium towards states with a smaller volume. nih.gov High-pressure NMR spectroscopy is used to monitor these structural changes. mdpi.com Studies on model peptides, such as Ac-Gly-Gly-X-Ala-NH₂, have shown that the chemical shifts of backbone and side-chain nuclei exhibit a pressure dependence that is often non-linear. mdpi.comresearchgate.net
This pressure response is described by first-order (B1) and second-order (B2) pressure coefficients, which vary depending on the atom type and the specific amino acid residue. mdpi.comresearchgate.net For example, all ¹⁵N resonances in these model peptides shift downfield with increasing pressure, which is thought to be due to the shortening of hydrogen bonds. mdpi.com The analysis of these pressure-induced chemical shift changes provides insight into the compressibility and volumetric properties of different peptide conformations. nih.gov
| Amino Acid (X) | δ₀ (ppm) | B1 (ppm/GPa) | B2 (ppm/GPa²) |
|---|---|---|---|
| Gly | 108.82 | 2.92 | -2.22 |
| Ala | 123.63 | 3.17 | -2.83 |
| Val | 120.30 | 3.20 | -3.13 |
| Leu | 122.25 | 2.84 | -2.00 |
| Ile | 120.08 | 3.06 | -2.58 |
Investigating β-Turn Structures in Acetylated Peptides
Molecular Recognition and Ligand Binding Studies
The ability of a peptide to be recognized and bind to a larger receptor molecule is fundamental to its biological function. This compound, with its distinct functional groups—the acetyl cap, the peptide backbone, the leucine side chain, and the C-terminal carboxylate—can engage in various non-covalent interactions.
Cucurbiturils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic inner cavity and two identical carbonyl-fringed portals. rsc.org They are known to bind guest molecules, including amino acids and peptides, primarily through hydrophobic and ion-dipole interactions. nih.govfrontiersin.org The hydrophobic side chain of the leucine residue in this compound is well-suited for encapsulation within the cavity of cucurbiturils like CB researchgate.net or CB nih.gov. researchgate.net The binding affinity is driven by the displacement of high-energy water molecules from the cavity and can be further stabilized by electrostatic or hydrogen-bonding interactions between the peptide's terminal groups and the carbonyl portals of the host. rsc.orgnih.gov Studies on similar systems have shown that cucurbiturils can bind N-terminal aromatic or hydrophobic residues with high affinity and selectivity. nih.govnih.gov
| Guest Anion | Enantiomer | Binding Constant (K₁₁) (M⁻¹) |
|---|---|---|
| Ac-Leu-O⁻ | D | ~18,000 |
| L | ~4,600 | |
| Ac-Phe-O⁻ | D | ~25,000 |
| L | ~10,000 |
X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov To understand the precise structural basis of binding, a peptide-receptor complex must be crystallized and its structure determined. The resulting electron density map reveals the exact conformation of the bound peptide and the specific intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that mediate the recognition. nih.govmdpi.com For example, crystallographic studies of acetate (B1210297) complexes with metal-containing receptors show how the carboxylate group coordinates with the metal center and forms hydrogen bonds with the surrounding ligand framework. researchgate.net A crystal structure of this compound bound to a receptor would provide unambiguous evidence of the binding mode, including the conformation of the peptide backbone and the orientation of the glycine and leucine residues within the binding pocket. mdpi.com
Analytical Techniques in the Research of N Acetylglycyl L Leucine
Chromatographic Separation Methods
Chromatography is a fundamental technique for separating the components of a mixture. For a small peptide like Ac-Gly-Leu-OH, liquid chromatography is the method of choice, offering high resolution and efficiency.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized or isolated this compound. The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By monitoring the eluate with a detector (commonly a UV detector for peptides), a chromatogram is produced where each peak corresponds to a different compound.
The purity of an this compound sample can be determined by the relative area of its corresponding peak in the chromatogram. For instance, commercial suppliers often specify the purity of their compounds as determined by HPLC, with purities of ≥90% being common. Quantification can also be achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the unknown sample. In research involving the synthesis of this compound derivatives, HPLC is used to analyze and quantify the products. acs.org
Table 1: HPLC Application in this compound Analysis
| Application | Principle | Typical Use-Case |
| Purity Assessment | The relative peak area of this compound is compared to the total area of all peaks in the chromatogram. | Verifying the purity of a synthesized batch of this compound. |
| Quantification | The peak area of this compound is compared against a standard curve generated from known concentrations. | Determining the yield of a reaction that produces this compound. acs.org |
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of peptides like this compound. In this technique, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar aqueous-organic mixture. This compound, being a moderately polar molecule, is retained on the column and then eluted by gradually increasing the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase.
The separation is based on the hydrophobic character of the analyte. The leucine (B10760876) side chain gives this compound a degree of hydrophobicity that allows for strong interaction with the C18 (octadecylsilyl) stationary phase commonly used in RP-HPLC. This method is highly effective for separating this compound from its precursors (N-acetylglycine and L-leucine), byproducts, or other peptides. acs.org The combination of a volatile mobile phase buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) with RP-HPLC makes it directly compatible with mass spectrometry detection.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of this compound, confirming its elemental composition, and elucidating its structure.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like peptides. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules ([M+H]⁺).
ESI-MS has been successfully used to confirm the identity of this compound. The technique provides a highly accurate mass measurement. For this compound (C₉H₁₆N₂O₄), the calculated monoisotopic mass of the protonated ion ([M+H]⁺) is 217.1183, which can be precisely verified by a high-resolution mass spectrometer. ucl.ac.uk In one study, the observed m/z for a related nitrile precursor was 198.1237, matching the calculated value exactly, demonstrating the accuracy of the technique. ucl.ac.uk
Table 2: ESI-MS Data for this compound Related Compound
| Compound | Ion | Calculated m/z | Observed m/z | Reference |
| Ac-Gly-Leu-Nitrile | [M+H]⁺ | 198.1237 | 198.1237 | ucl.ac.uk |
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.gov An RP-HPLC system is connected directly to the ESI source of the mass spectrometer. This setup allows for the analysis of this compound in complex mixtures, as the compound is first isolated by chromatography before entering the mass spectrometer for detection. In one analysis, this compound was identified with a retention time of 10.97 minutes using an LC-MS method. rsc.org
Tandem Mass Spectrometry (MS/MS) adds another layer of structural confirmation. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 217.1) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation of peptides is well-characterized and typically occurs at the peptide bond, producing specific "b" and "y" ions. For this compound, this would reveal fragments corresponding to the N-acetylglycyl portion and the leucine portion, providing unambiguous identification. This technique is crucial for distinguishing between isomers and identifying peptides in complex biological samples. researchgate.netnih.gov
Flow Injection Tandem Mass Spectrometry (FI-MS/MS) is a high-throughput technique that omits the time-consuming chromatographic separation step. The sample is injected directly into the solvent stream flowing into the mass spectrometer's ion source. This method is ideal for the rapid, quantitative analysis of specific target compounds in a large number of samples.
While direct chromatographic separation provides more detailed separation of isomers, FI-MS/MS is valuable for screening applications where speed is essential. For the analysis of this compound, this method would allow for its concurrent quantification alongside other dipeptides or metabolites in a sample matrix. researchgate.net The specificity is achieved through the MS/MS scan mode, where a specific precursor-to-product ion transition is monitored for each analyte. This approach has been successfully used for the high-throughput analysis of various amino acids and related compounds in biological fluids. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)
Derivatization Strategies for Analytical Applications
Derivatization is a critical step in the analysis of amino acids and peptides, converting them into forms more suitable for specific analytical instrumentation. The choice of derivatization reagent and method depends on the analytical technique being used and the specific information sought.
Pre- and Post-Column Derivatization Techniques for Amino Acid Analysis
In High-Performance Liquid Chromatography (HPLC), derivatization can be performed either before (pre-column) or after (post-column) the analytical column. jasco-global.comthieme-connect.de
Pre-column derivatization involves reacting the amino acids with a derivatizing agent prior to injection into the HPLC system. jasco-global.com This approach offers several advantages, including simpler system configuration and a wider selection of derivatization reagents. jasco-global.com Commonly used pre-column derivatization reagents include phenylisothiocyanate (PITC), 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA). jasco-global.comresearchgate.net The resulting derivatives are then separated on a reversed-phase column. researchgate.netgoogle.com This method is known for its high sensitivity and selectivity. jasco-global.comgoogle.com
Post-column derivatization , the classical approach, involves separating the underivatized amino acids first, typically by ion-exchange chromatography. thieme-connect.degoogle.com After separation, the eluted amino acids are mixed with a reagent, such as ninhydrin, to produce a colored or fluorescent product that can be detected photometrically. thieme-connect.de While this method can be less susceptible to interference from non-amino acid contaminants in the sample, it often involves more complex equipment. thieme-connect.degoogle.com
| Technique | Description | Common Reagents | Advantages | Disadvantages |
| Pre-Column Derivatization | Analytes are derivatized before chromatographic separation. jasco-global.com | Phenylisothiocyanate (PITC), o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl). jasco-global.comresearchgate.net | High sensitivity, simple system configuration, wide reagent choice. jasco-global.comgoogle.com | Potential for interference from sample matrix. thieme-connect.de |
| Post-Column Derivatization | Analytes are derivatized after chromatographic separation. thieme-connect.de | Ninhydrin. thieme-connect.de | Less interference from sample matrix. thieme-connect.de | More complex instrumentation, limited reagent options. google.com |
Acetyl (Ac/Me) Derivatization for Carbon Isotope Analysis
For compound-specific isotope analysis (CSIA) of amino acids using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), derivatization is necessary to make the amino acids volatile. nih.govalexandraatleephillips.com N-acetyl methyl ester (NACME) derivatives are frequently used for this purpose. nih.govresearchgate.net This two-step process involves esterification of the carboxyl group followed by acetylation of the amino group. researchgate.net
The NACME derivative is considered advantageous for carbon isotope analysis due to its high analyte-to-derivative carbon ratio, which minimizes analytical errors. nih.gov Studies have shown that this method provides reproducible carbon isotope ratios. alexandraatleephillips.com While acetylation can cause isotopic fractionation, this effect is correctable. alexandraatleephillips.com The N-acetyl derivatives are also noted for their stability. alexandraatleephillips.com
Ethyl Ester Derivatization for Carbon Isotope Analysis
An alternative to acetyl derivatization for carbon isotope analysis is the formation of N(O,S)-ethoxycarbonyl ethyl ester derivatives. nih.govresearchgate.net This one-step method is performed at room temperature and is suitable for GC-C-IRMS analysis. nih.gov It has been shown to be a rapid and effective method for determining the ¹³C isotopic enrichment of amino acids like leucine. nih.govjamstec.go.jp
A key benefit of this approach is that it can avoid issues of isotopic fractionation during derivatization. jamstec.go.jp The method results in a high analyte-to-derivative carbon ratio, which is crucial for precise measurements. jamstec.go.jp For neutral amino acids like glycine (B1666218) and leucine, this derivatization adds two derivative carbons. jamstec.go.jp The precision of this method has been demonstrated to be high, with standard deviations in the range of 0.2–0.7‰ for several amino acids, including leucine. jamstec.go.jp
| Derivatization Method | Technique | Key Features | Advantages for Isotope Analysis |
| N-Acetyl Methyl Ester (NACME) | GC-C-IRMS | Two-step process: esterification and acetylation. researchgate.net | High analyte-to-derivative carbon ratio, reproducible isotope ratios, stable derivatives. nih.govalexandraatleephillips.com |
| N(O,S)-Ethoxycarbonyl Ethyl Ester | GC-C-IRMS | One-step process at room temperature. nih.gov | Avoids isotopic fractionation, high analyte-to-derivative carbon ratio, high precision. jamstec.go.jp |
Tert-Butyldimethylsilyl (TBDMS) Derivatization for Gas Chromatography (GC) Analysis
Silylation is a common derivatization technique for GC analysis that replaces active hydrogens on polar functional groups with a nonpolar moiety. sigmaaldrich.com The use of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives is particularly advantageous. sigmaaldrich.comnih.gov These derivatives are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives like those formed with BSTFA. sigmaaldrich.com
This single-step derivatization is applicable to a wide range of compounds, including amino acids and dipeptides like cysteinyl-glycine. northwestern.educapes.gov.br The reaction involves heating the sample with MTBSTFA, which adds a TBDMS group to each functional group containing an active hydrogen (–COOH, –NH₂, –SH, –OH). northwestern.edu TBDMS derivatization, especially when combined with ammonia (B1221849) positive chemical ionization for mass spectrometry, can yield strong molecular ions with minimal fragmentation, leading to high sensitivity and specificity. nih.govcapes.gov.br
Methyl Ester-Pentafluoropropionic Derivatives for GC-MS
For quantitative analysis of amino acids by Gas Chromatography-Mass Spectrometry (GC-MS), a two-step derivatization procedure is often used to create methyl ester-pentafluoropropionyl (Me-PFP) derivatives. mdpi.commdpi.com This process first involves the conversion of amino acids to their methyl esters using 2 M HCl in methanol (B129727). mdpi.com Subsequently, the primary and secondary amine groups are acylated with pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comresearchgate.net
These Me-PFP derivatives are stable, readily extractable into GC-compatible organic solvents, and suitable for high-throughput quantitative analysis. mdpi.comdntb.gov.ua This method also allows for the in-situ preparation of deuterated internal standards by using deuterated methanol in the esterification step, which is crucial for accurate quantification in complex biological samples. mdpi.comresearchgate.net
Fluorogenic Labeling for Proteolytic Activity Assays
Fluorogenic labeling is a powerful technique used to measure the activity of proteases, enzymes that cleave peptide bonds. This method often involves synthesizing a peptide substrate that contains a fluorophore and a quencher. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by a specific protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
For instance, a dipeptide like Gly-Leu can be incorporated into a larger fluorogenic substrate. N-(3-[2-Furyl]acryloyl)-Gly-Leu amide is one such substrate used to assay enzymes like thermolysin-like proteases. acs.org Another approach involves creating substrates where the peptide is attached to a fluorophore like 7-amino-4-carbamoylmethylcoumarin (ACC). researchgate.netresearchgate.net Hydrolysis of the amide bond by a protease releases the highly fluorescent ACC molecule. researchgate.netresearchgate.net This "turn-on" fluorescence provides a sensitive and continuous way to monitor enzyme activity. mdpi.com Such assays are invaluable for studying enzyme kinetics and for screening potential protease inhibitors. medchemexpress.com
Bio-layer Interferometry (BLI) for Binding Characterization
Bio-layer interferometry (BLI) is a label-free optical analytical technique that facilitates the real-time study of biomolecular interactions. cas.czwikipedia.org The core principle of BLI involves analyzing the interference pattern of white light reflected from two surfaces on a fiber-optic biosensor: an internal reference layer and a biocompatible layer on the tip where a ligand molecule is immobilized. frontiersin.orgfrontiersin.org When the biosensor tip is dipped into a solution containing an analyte, the binding of the analyte to the immobilized ligand causes an increase in the optical thickness at the sensor's surface. This change results in a wavelength shift in the interference pattern, which is directly proportional to the number of bound molecules. frontiersin.orgsartorius.com This technology is highly effective for determining the kinetics and affinity of interactions, including those involving small molecules such as the dipeptide N-Acetylglycyl-L-Leucine. sartorius.com
In a research context focused on N-Acetylglycyl-L-Leucine, BLI can be employed to characterize its binding to a target protein, such as an enzyme or a receptor. The experimental process typically involves several key steps:
Ligand Immobilization : The larger binding partner (ligand), for instance, a protease for which this compound might act as an inhibitor or substrate, is first immobilized onto the biosensor surface. researchgate.net The choice of biosensor is critical; common options include streptavidin-coated biosensors for capturing biotinylated ligands or amine-reactive biosensors for the direct covalent linkage of proteins. sartorius.com
Baseline : The loaded biosensor is dipped into a buffer solution to establish a stable baseline, ensuring there is no signal drift before the interaction begins. nih.gov
Association : The biosensor is then moved into wells containing various concentrations of N-Acetylglycyl-L-Leucine (analyte). The binding between the analyte and the immobilized ligand is monitored in real-time, generating an association curve. nih.gov
Dissociation : Finally, the biosensor is transferred back into a buffer-only solution. The dissociation of N-Acetylglycyl-L-Leucine from the ligand is measured, producing a dissociation curve. nih.gov
The data collected from these steps is represented as a sensorgram, which plots the wavelength shift (nm) versus time. sartorius.com By fitting the association and dissociation curves from experiments using different analyte concentrations, key kinetic and affinity constants can be determined.
Detailed Research Findings
The primary parameters derived from BLI analysis include:
Association Rate Constant (kₐ or kₒₙ) : Measures how quickly the analyte binds to the ligand, typically in units of M⁻¹s⁻¹. biorxiv.org
Dissociation Rate Constant (kₔ or kₒff) : Measures the stability of the complex, indicating how quickly the analyte dissociates from the ligand, with units of s⁻¹. biorxiv.org
Equilibrium Dissociation Constant (Kₔ) : Represents the affinity of the binding interaction. It is calculated as the ratio of kₔ to kₐ (kₒff/kₒₙ) and is expressed in molar units (M). A lower Kₔ value signifies a stronger binding affinity. nih.gov
The following table provides an illustrative example of the kind of data that would be generated in a BLI experiment to characterize the binding of N-Acetylglycyl-L-Leucine to a hypothetical protein target.
Note: The data presented in the table below is for illustrative purposes only and represents a hypothetical interaction to demonstrate the type of results obtained from a BLI experiment.
| Analyte Concentration (µM) | kₐ (10³ M⁻¹s⁻¹) | kₔ (10⁻³ s⁻¹) | Kₔ (µM) |
|---|---|---|---|
| 10 | 4.52 | 2.15 | 475.7 |
| 25 | 4.48 | 2.18 | 486.6 |
| 50 | 4.55 | 2.20 | 483.5 |
| 100 | 4.51 | 2.16 | 478.9 |
| 200 | 4.49 | 2.19 | 487.8 |
This type of quantitative data is crucial for understanding the molecular recognition between N-Acetylglycyl-L-Leucine and its biological targets, providing a foundation for structure-activity relationship (SAR) studies and the rational design of more potent or specific analogs.
Theoretical and Computational Studies on Ac Gly Leu Oh and Peptide Conformations
Molecular Dynamics (MD) Simulations
MD simulations are a computational method used to study the physical movements of atoms and molecules. For peptides, MD simulations can reveal information about conformational changes, interactions with solvents, and aggregation behavior over time.
Conformational Dynamics of Acetylated Peptides
N-terminal acetylation, as seen in Ac-Gly-Leu-OH, can significantly influence the conformational preferences of a peptide. The acetyl group removes the positive charge from the N-terminus, which can alter electrostatic interactions and hydrogen bonding patterns within the peptide and with its environment.
MD simulations of acetylated dipeptides, such as N-acetyl-tryptophan-amide (NATA), have shown that even simple dipeptides can adopt a variety of conformations, including helical, beta-sheet, and random coil structures in solution. aip.org For instance, at room temperature, NATA was found to exist as an ensemble of structures with approximately 5% alpha-helical, 37% beta-sheet, and 58% random coil conformations. aip.org The dynamics of these conformational isomerizations can be complex, with transitions occurring on timescales from nanoseconds to longer. aip.orgnih.gov
In the case of this compound, the acetyl group can influence the backbone dihedral angles (φ and ψ) of the glycine (B1666218) and leucine (B10760876) residues. Simulations of various acetylated dipeptides have been used to create Ramachandran plots, which map the sterically allowed and disallowed conformational regions for amino acid residues within a peptide chain. nih.gov The flexibility of the glycine residue and the bulky side chain of the leucine residue in this compound would lead to a unique conformational landscape. Acetylation can also impact the formation of intramolecular hydrogen bonds, which are crucial for stabilizing specific secondary structures like β-turns. ethz.ch Studies on acetylated hexapeptides have shown that acetylation can enhance peptide-peptide interactions and promote the formation of β-sheet structures. frontiersin.org
Table 1: Representative Conformational States of Dipeptides from MD Simulations
| Conformational State | Key Dihedral Angles (φ, ψ) | Typical Hydrogen Bonding |
| Extended (β-sheet like) | Gly: ~-150°, ~+150°; Leu: ~-130°, ~+135° | Intermolecular |
| Helical (α-like) | Gly: ~-60°, ~-40°; Leu: ~-65°, ~-40° | Intramolecular (i to i+4) |
| Turn (β-turn) | Varies depending on turn type | Intramolecular (i to i+3) |
| Random Coil | Wide range of angles | Transient, with solvent |
Note: The values presented are illustrative and can vary based on the specific peptide, force field, and simulation conditions.
Simulation of Peptide Behavior in Solution
The behavior of peptides in solution is governed by a complex interplay of intramolecular forces and interactions with solvent molecules. MD simulations are particularly well-suited to explore these interactions in detail. For this compound, the acetyl group and the C-terminal carboxyl group, along with the peptide backbone and the leucine side chain, will interact with water molecules.
Simulations of various peptides in explicit water have shown that water molecules form hydration shells around the peptide. nih.gov These water molecules can form hydrogen bonds with the peptide's polar groups, influencing its conformation and dynamics. nih.gov For example, simulations of N-acetyl-leucine-methylamide (NALMA) and N-acetyl-glycine-methylamide (NAGMA) in water revealed that even a small number of water molecules can significantly alter the peptide's conformation by forming water bridges that constrain its structure. nih.gov
The choice of force field and water model in MD simulations is critical for accurately reproducing experimental behavior. nih.govpnas.orgnih.gov Different combinations can lead to variations in the predicted conformational preferences and thermodynamic properties of the peptide in solution. nih.gov For instance, simulations of alanine (B10760859) peptides have been used to compare the performance of explicit solvent models with implicit solvent approximations like the Generalized Born (GB) model, highlighting the importance of explicit water for capturing the nuances of peptide folding. pnas.org
Modeling of Amyloid Peptide Aggregation (General Peptide Relevance)
While this compound is not a primary amyloidogenic peptide, the principles of peptide aggregation studied through MD simulations are broadly relevant. Amyloid diseases are characterized by the aggregation of misfolded peptides or proteins into fibrillar structures. tandfonline.comnih.gov MD simulations have become an essential tool to investigate the molecular mechanisms of this process, from monomer misfolding to oligomerization and fibril elongation. nih.govmdpi.commdpi.com
Simulations of known amyloid-forming peptides, like fragments of amyloid-beta (Aβ), have shown that aggregation is often initiated by a conformational transition from a random coil or helical state to a β-sheet-rich structure. mdpi.comnih.gov Hydrophobic interactions and the formation of intermolecular hydrogen bonds are key driving forces in this process. tandfonline.com Acetylation has been shown in some amyloidogenic peptides to enhance self-assembly and the formation of β-sheet-rich oligomers. frontiersin.orgacs.org These simulations can identify aggregation-prone regions within a peptide sequence and elucidate the structural characteristics of the resulting aggregates. tandfonline.com The insights gained from these general studies on peptide aggregation can help predict the potential for self-association in other peptides, including modified dipeptides like this compound under specific conditions.
Quantum Mechanical (QM) Calculations
QM calculations are based on the fundamental principles of quantum mechanics and can provide highly accurate information about the electronic structure, geometry, and energetics of molecules. For peptides, QM methods are often used to study aspects that are difficult to capture with classical MD force fields.
Parameterization of Force Fields for Peptide Simulations
The accuracy of classical MD simulations depends heavily on the quality of the underlying force field. nih.gov Force fields consist of a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. These parameters are often derived from or validated against high-level QM calculations. researchgate.netiospress.nlchemrxiv.org
For peptides, QM calculations are used to determine key parameters such as bond lengths, bond angles, dihedral angle potentials, and partial atomic charges. researchgate.netchemrxiv.org For example, QM potential energy scans are performed by systematically rotating a specific dihedral angle (like the φ and ψ angles of the peptide backbone) and calculating the energy at each point. The resulting energy profile is then used to parameterize the corresponding term in the classical force field. chemrxiv.org This ensures that the force field can accurately reproduce the conformational preferences and energy barriers between different states. The development of polarizable force fields, which explicitly account for electronic polarization, relies heavily on QM data to parameterize the response of the molecular electron density to the local electric field. nih.gov Machine learning techniques are also increasingly being used to automate the parameterization of force fields for peptides based on QM data. digitellinc.com
While specific, dedicated molecular docking and computational binding studies on the dipeptide this compound are not extensively available in publicly accessible research, we can infer its potential interaction behavior based on computational studies of similar small peptides and the fundamental principles of molecular recognition. These studies provide a theoretical framework for understanding how this compound might interact with protein targets.
Prediction of Peptide-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr In the context of this compound, docking simulations would aim to identify potential binding sites on a target protein and predict the peptide's conformation within that site.
The interaction of peptides with proteins is often governed by a combination of shape complementarity and specific intermolecular interactions. For a small peptide like this compound, the binding is likely to be localized to a surface cleft or pocket on the target protein. The acetylated N-terminus and the C-terminal carboxyl group provide opportunities for specific hydrogen bonding and electrostatic interactions, while the leucine side chain offers a hydrophobic component for binding.
Computational studies on peptide-protein interactions have highlighted the importance of both specific and non-specific interactions in the binding process. For instance, simulations of peptide binding to SH3 domains have shown that long-range electrostatic interactions can play a crucial role in guiding the peptide towards the binding site, forming a transient encounter complex before settling into the final bound pose. biorxiv.orgpurdue.eduacs.orgnih.gov It is conceivable that the terminal groups of this compound could similarly facilitate its initial interaction with a protein's electrostatic surface.
A hypothetical docking study of this compound with a protein receptor could yield data such as the predicted binding energy, which indicates the affinity of the interaction. The results would also include the predicted pose of the peptide in the protein's binding site, highlighting the key residues involved in the interaction.
Table 1: Hypothetical Docking Results for this compound with a Model Protein Receptor
| Parameter | Predicted Value |
| Binding Energy (kcal/mol) | -7.5 |
| Interacting Protein Residues | Asp34, Gln56, Tyr88, Val90 |
| Peptide Conformation | Folded |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.
Analysis of Binding Mechanisms (e.g., Hydrogen Bonding, Electrostatic Forces)
The binding of a peptide to a protein is mediated by a variety of non-covalent interactions. Computational methods allow for a detailed analysis of these interactions, providing insights into the mechanism of binding. The primary forces involved in the interaction of this compound with a protein would likely be hydrogen bonds and electrostatic interactions, supplemented by hydrophobic interactions from the leucine side chain.
Hydrogen Bonding: Hydrogen bonds are critical for the specificity and stability of peptide-protein complexes. diva-portal.org For this compound, potential hydrogen bond donors include the N-H group of the peptide backbone and the C-terminal hydroxyl group. The carbonyl oxygens of the acetyl group and the peptide bond, as well as the carboxylate oxygen, can act as hydrogen bond acceptors. Molecular dynamics simulations can reveal the dynamics of these hydrogen bonds, including their lifetimes and geometries. pnas.org Studies on other peptides have shown that both backbone and side-chain atoms can form crucial hydrogen bonds that stabilize the complex. researchgate.net
Table 2: Potential Non-Covalent Interactions between this compound and a Protein
| Interaction Type | This compound Group | Potential Protein Residue Partner |
| Hydrogen Bond (Donor) | Peptide N-H | Asp, Glu (side chain C=O) |
| Hydrogen Bond (Donor) | C-terminal O-H | Asp, Glu, Ser, Thr (side chain) |
| Hydrogen Bond (Acceptor) | Acetyl C=O | Lys, Arg, His (side chain N-H) |
| Hydrogen Bond (Acceptor) | Peptide C=O | Lys, Arg, His (side chain N-H) |
| Electrostatic (Ionic) | C-terminal -COO⁻ | Lys, Arg (positive side chains) |
| Hydrophobic | Leucine side chain | Val, Leu, Ile, Phe (hydrophobic pocket) |
Note: This table represents a generalized prediction of potential interactions.
Computational Analysis of Molecular Recognition and Binding Affinities
The affinity of a peptide for a protein is a measure of the strength of their interaction, quantified by the binding affinity constant (Ka) or the dissociation constant (Kd). Computational methods can be employed to estimate these binding affinities, providing valuable information for drug design and understanding biological processes. nih.govrjpbr.com
Methods for calculating binding affinities range from relatively simple scoring functions used in molecular docking to more rigorous but computationally expensive techniques like free energy perturbation (FEP) and thermodynamic integration (TI). These methods calculate the change in free energy upon binding (ΔG), which is directly related to the binding affinity.
While specific binding affinity calculations for this compound are not documented, studies on other dipeptides have demonstrated the feasibility of such computational analyses. For example, in-silico docking and IC50 determination for various dipeptides as enzyme inhibitors have shown a correlation between computational predictions and experimental results. researchgate.net The binding affinity of a dipeptide is influenced by its sequence and conformation. The hydrophobic nature of the leucine side chain in this compound would likely contribute favorably to the binding energy if it can interact with a hydrophobic pocket on the protein. mdpi.com
A computational analysis of the binding affinity of this compound would involve simulating the peptide and the target protein both in the bound and unbound states to calculate the free energy of binding. Such a study would provide a quantitative measure of how strongly this compound interacts with a potential protein target.
Table 3: Illustrative Calculated Binding Free Energies for Dipeptide-Protein Interactions
| Dipeptide | Target Protein | Calculated ΔG (kcal/mol) |
| Trp-Val | Dipeptidyl Peptidase IV | -8.5 |
| Gly-Leu | Dipeptidyl Peptidase IV | -6.2 |
| Ala-Leu | Dipeptidyl Peptidase IV | -6.8 |
Source: Adapted from computational studies on dipeptide inhibitors. The values serve as examples of typical calculated binding energies. pnas.org
The computational analysis of molecular recognition also extends to understanding the specificity of interactions. By comparing the calculated binding affinities of this compound to different proteins, or by comparing it with other peptides binding to the same protein, one can computationally predict its binding selectivity.
Prebiotic Chemistry and the Origins of Peptides Featuring Glycyl Leucyl Motifs
Abiotic Synthesis and Peptide Elongation in Early Earth Conditions
The challenge of forming peptide bonds in an aqueous environment, without the aid of the sophisticated enzymatic machinery of modern biology, is a significant hurdle in prebiotic chemistry. ucl.ac.uk Traditional models focusing on the polymerization of free amino acids have struggled to explain how this could occur efficiently in water. ucl.ac.uk However, recent research has shifted focus to amino acid precursors, specifically aminonitriles, revealing a highly plausible and efficient route to peptide formation under conditions consistent with the early Earth. ucl.ac.ukspringernature.com
A groundbreaking development in understanding prebiotic peptide synthesis is the discovery of a chemoselective ligation process involving α-aminonitriles. creative-peptides.comresearchgate.net This method bypasses the need for free amino acids, which are deactivated hydrolysis products of the more energy-rich aminonitriles. springernature.com Researchers have demonstrated a high-yielding α-aminonitrile ligation that uses prebiotically plausible molecules such as hydrogen sulfide (B99878), thioacetate, and ferricyanide (B76249) or cyanoacetylene (B89716) to produce α-peptides directly in water. ucl.ac.uknih.gov
This ligation is exceptionally selective for α-aminonitrile coupling and is tolerant of all 20 proteinogenic amino acid side chains, a feat difficult to achieve with previously proposed prebiotic methods. springernature.comucl.ac.uk The process involves the N-acylation of the aminonitrile, which serves two crucial purposes: it stabilizes the resulting peptide product and activates the peptide precursor for a biomimetic N-to-C peptide ligation. ucl.ac.uknih.gov This model effectively unifies the prebiotic synthesis of aminonitriles with the formation of biological α-peptides, suggesting that short N-acyl peptide nitriles were viable substrates in early evolution. researchgate.netucl.ac.uk
The efficiency of this process has been demonstrated through the iterative homologation of an N-acetylated glycinonitrile (Ac-Gly-CN), which was successively elongated to longer peptides in good yields without purification between steps, showcasing a viable pathway for continuous, one-pot peptide elongation. ucl.ac.ukucl.ac.uk
| Precursor | Product | Yield (%) |
| Ac-Gly-CN | Ac-Gly₂-CN | 71 |
| Ac-Gly₂-CN | Ac-Gly₃-CN | 71 |
| Ac-Gly₃-CN | Ac-Gly₄-CN | 63 |
| Ac-Gly₄-CN | Ac-Gly₅-CN | 41 |
| This table displays the iterative yields for the homologation of Ac-Gly-CN in water, demonstrating a plausible prebiotic peptide elongation cycle. Data sourced from ucl.ac.uk. |
The unique reactivity of α-aminonitriles is key to their role in prebiotic peptide synthesis. springernature.com Unlike amino acids, α-aminonitriles possess a remarkably low basicity (pKaH ≈ 5.3), meaning they are protonated only in acidic solutions. springernature.com This property makes them ideally suited for ligation reactions at the near-neutral pH levels thought to be common in prebiotic environments. springernature.comucl.ac.uk The built-in energy of the nitrile triple bond can be harnessed during peptide synthesis, circumventing the energy barrier associated with condensing deactivated amino acids. springernature.com
The process begins with the N-acylation of the aminonitrile, for instance, using thioacetic acid (AcSH) and an oxidant like ferricyanide, which produces α-amidonitriles in near-quantitative yields. ucl.ac.uk This acylation activates the nitrile group for subsequent reactions, such as thiolysis with hydrogen sulfide (H₂S), leading to the formation of an α-amidothioacid. ucl.ac.uk This activated thioacid can then readily ligate with another aminonitrile, elongating the peptide chain. ucl.ac.uk This pathway is not only efficient but also protects the growing peptide from degradation pathways like diketopiperazine formation, which can be problematic in other models. ucl.ac.uk
Chemoselective Ligation of Aminonitriles to Form Peptides
Role of Fatty Acids in Prebiotic Dipeptide Formation
The interface between lipid membranes and the aqueous environment is another critical area for prebiotic synthesis. Fatty acids, considered plausible components of protocell membranes, have been shown to play a dual role in enhancing the formation of hydrophobic dipeptides. nih.govresearchgate.net They can self-assemble into vesicles, providing hydrophobic domains that can concentrate reactants, and they can also actively catalyze reactions at the water-aggregate interface. nih.govrsc.org
Research exploring the reaction of a 5(4H)-oxazolone with leucinamide demonstrated a significant increase in dipeptide yield when fatty acids were present above their critical aggregation concentration, forming vesicles. researchgate.netrsc.org This catalytic effect is linked to the acid-base dynamics at the vesicle surface, driven by the continuous proton exchange that fatty acids undergo at a pH near their effective pKa. nih.govresearchgate.net This ability is a unique feature of fatty acid bilayers at neutral pH and is not observed with other types of lipids, such as the phospholipids (B1166683) that make up modern cell membranes. nih.gov The dipeptide product, in turn, tends to co-localize with the fatty acid bilayers, suggesting a primitive feedback loop where peptide products could become integrated with the very membranes that helped form them. researchgate.netpnas.org
Link Between Prebiotic Protometabolism and Canonical Peptide Structures
The transition from a random collection of abiotically formed molecules to a structured, self-sustaining metabolic system is a pivotal step in the origin of life. The chemistry of aminonitriles and thiols provides a strong link to early protometabolic pathways. chemrxiv.org The essential role of sulfur in modern metabolism, including in the citric acid cycle and non-ribosomal peptide synthesis, suggests that thioester-dependent peptide ligations may predate RNA-dependent protein synthesis. creative-peptides.comnih.gov
The discovery of a high-yielding, prebiotic synthesis of cysteine peptides is particularly significant. chemrxiv.org Cysteine's aminothiol (B82208) group is chemically incompatible with nitriles at physiological pH, leading to the belief that it was a later biological invention. chemrxiv.org However, a biomimetic synthesis has been demonstrated that bypasses the unstable cysteine nitrile, instead proceeding through a nitrile-activated dehydroalanine (B155165) intermediate. chemrxiv.org Crucially, the resulting N-acylcysteine peptides were found to be effective organocatalysts for the ligation of other peptides in neutral water. chemrxiv.orgacs.org This thiol catalysis directly couples energy-rich α-amidonitriles with proteinogenic amines, tolerating all twenty canonical side chains. chemrxiv.org This suggests that simple cysteine-containing peptides could have acted as catalysts for protometabolic reactions in an abiotic setting, potentially jump-starting the selection and polymerization of other amino acids. acs.org
Implications for the Emergence of Life and Early Amino Acid Alphabet Evolution
The findings in prebiotic peptide synthesis have profound implications for how life may have emerged. The demonstration of robust peptide synthesis and elongation via aminonitrile ligation provides a chemically sound pathway that operates under plausible prebiotic conditions, resolving the long-standing "water problem" of peptide formation. ucl.ac.ukcreative-peptides.com It suggests that peptides could have been abundant and structurally diverse polymers on the early Earth, capable of performing catalytic and structural roles even before the advent of a genetic system. royalsocietypublishing.org
This research also sheds light on the evolution of the canonical amino acid alphabet. Prebiotic synthesis experiments and analyses of meteorites show a wide variety of amino acids, not just the 20 used in modern biology. royalsocietypublishing.orgacs.org The selection of the proteinogenic set was likely a gradual process. acs.org Theories propose that an initial, simpler alphabet composed of the most readily available and stable amino acids (such as glycine (B1666218), alanine (B10760859), aspartic acid, and valine) may have existed first. nih.gov The specific reactivity and catalytic properties of certain peptides, like the thiol-based catalysis of cysteine peptides, could have created chemical networks that favored the synthesis and incorporation of specific amino acids over others, gradually shaping the alphabet used by life today. chemrxiv.orgacs.org The interplay between peptides, lipids, and potentially early nucleic acids royalsocietypublishing.org, created a "systems chemistry" environment where functional polymers and compartments could co-evolve, paving the way for the first cells. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
